molecular formula C8H11N3O2S B1344968 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1104804-23-0

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1344968
CAS No.: 1104804-23-0
M. Wt: 213.26 g/mol
InChI Key: URGOHJSFVQDBFR-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that features both pyrazole and thiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with thioamides under acidic conditions to form the thiazolidine ring. The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazoline ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazoline derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrazole-4-carboxylic acid: Shares the pyrazole ring but lacks the thiazolidine moiety.

    Thiazolidine-4-carboxylic acid: Contains the thiazolidine ring but lacks the pyrazole moiety.

Uniqueness

2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of both pyrazole and thiazolidine rings in its structure. This dual-ring system provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2S/c1-11-3-5(2-9-11)7-10-6(4-14-7)8(12)13/h2-3,6-7,10H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URGOHJSFVQDBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2NC(CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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